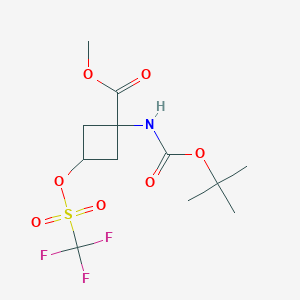

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Overview

Description

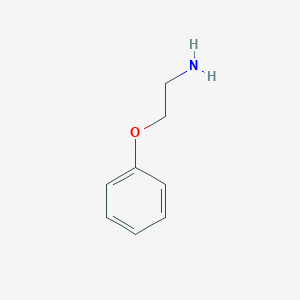

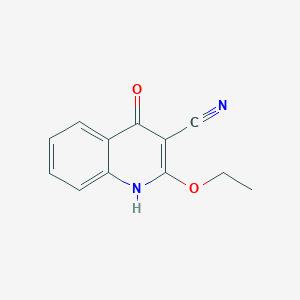

The compound (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid that is not one of the 20 standard amino acids encoded by the genetic code. It is of interest in the field of organic chemistry and biochemistry due to its potential applications in the synthesis of peptides and as a building block for pharmaceutical compounds. The stereochemistry of this amino acid is specifically denoted by the (2R,3S) configuration, indicating the spatial arrangement of atoms around the chiral centers.

Synthesis Analysis

The synthesis of related β-hydroxy amino acids has been reported in several studies. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are structurally similar to the compound , has been achieved through crotylboration of N-Boc-l-alaninal, allowing the assignment of the stereochemistry as 2R,3S,4S to the amino acid occurring in the marine toxin janolusimide . Additionally, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids has been described, using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate . These methods could potentially be adapted for the synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Molecular Structure Analysis

The determination of the molecular structure of β-hydroxy amino acids can be performed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray structure determination of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was used to confirm its stereochemistry . Similarly, the absolute configuration of newly generated asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products was assigned by means of 1H NMR spectroscopy . These analytical techniques are crucial for confirming the stereochemistry of synthesized compounds.

Chemical Reactions Analysis

The reactivity of β-hydroxy amino acids can be explored through various chemical reactions. Ring-opening reactions of 1,2-didehydroprolines have been studied, leading to the synthesis of 5-amino-2,4-dihydroxypentanoic acids, which share a similar structural motif with the compound of interest . The stereoselective aldol reaction has also been employed to synthesize (R)-3-hydroxy-4-methylpentanoic acid, showcasing the potential for creating chiral centers in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-hydroxy amino acids, such as solubility, melting point, and optical rotation, can be characterized through experimental data. For instance, the synthesis of (2R,3R,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoic acid included the comparison of 1H and 13C NMR and optical rotation data to verify the configurational assignment . These properties are important for understanding the behavior of these compounds in different environments and for their application in further chemical syntheses.

Scientific Research Applications

Stereoselective Synthesis and Marine Toxins

The stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a derivative of AHMHA, has been achieved. This synthesis helped in the stereochemical assignment of AHMHA found in the marine toxin janolusimide (Giordano, Spinella, & Sodano, 1999).

Diastereoselective Synthesis for Bioactive Compounds

A method for the diastereoselective synthesis of β, γ-diamino acids from D-Phenylalanine was developed, using derivatives of AHMHA. This synthesis is significant for the production of bioactive compounds (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Synthesis for Natural Products Research

AHMHA units have been synthesized for structural and stereochemical studies of natural products like perthamides C and D (Sepe, D’Auria, Bifulco, Ummarino, & Zampella, 2010).

Enzymatic Research

Research on the action of enzymes like L-aminoacylase and L-amino acid oxidase on stereoisomers of AHMHA derivatives has provided insights into obtaining stereochemically pure compounds, which are crucial in biochemical studies (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Biochemical Studies

Studies on the stereoselectivity and stereospecificity of enzymes like α,β-dihydroxyacid dehydratase have utilized isomers of AHMHA to understand enzyme mechanisms and substrate specificity (Armstrong, Müller, Reary, Whitehouse, & Crout, 1977).

Crystallography and Molecular Structure

Investigations into the crystal structures of AHMHA derivatives have contributed to understanding molecular interactions and structure, which are fundamental in materials science and drug design (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Future Directions

This could involve potential applications of the compound, ongoing research, and areas where further research is needed.

For a specific compound, you might need to refer to scientific literature, databases like PubChem, ChemSpider, and use tools like NMR for structure determination. Please consult with a chemistry professional for accurate information.

properties

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369265 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

CAS RN |

87421-23-6 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.